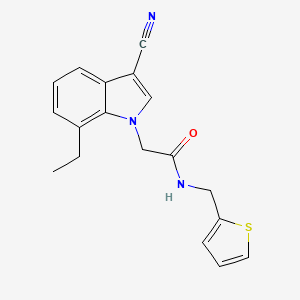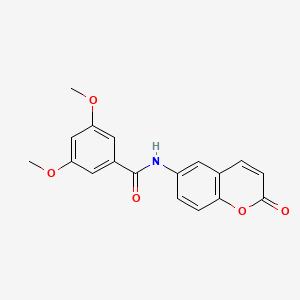
N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide, also known as AMPK activator 991, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of pyrimidines and has been shown to activate AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy homeostasis.
Wirkmechanismus
N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide activates N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide by binding to the β subunit of the enzyme and inducing a conformational change that enhances AMP binding and allosteric activation. This activation of N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide leads to the activation of various downstream signaling pathways that regulate cellular energy homeostasis, including glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects:
N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, improvement of insulin sensitivity, and reduction of inflammation. In animal models, this compound has been shown to reduce tumor growth, improve glucose tolerance, and reduce inflammation in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide has several advantages for lab experiments, including its high potency and specificity for N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide activation. However, this compound has some limitations, including its relatively low solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide. One direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases and metabolic disorders. Another direction is to develop more potent and selective N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide activators based on the structure of N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide. Additionally, further studies are needed to investigate the potential off-target effects of this compound and to develop more effective delivery methods for in vivo applications.
In conclusion, N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide is a promising compound for its potential therapeutic applications in various diseases. Its ability to activate N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide and regulate cellular energy homeostasis makes it an attractive target for drug development. Further research is needed to fully understand the mechanism of action and potential off-target effects of this compound, as well as to develop more effective delivery methods for in vivo applications.
Synthesemethoden
N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide can be synthesized by various methods, including the reaction of 2-methyl-4,6-diphenylpyrimidine-5-carboxylic acid with acetic anhydride and benzoyl chloride. The synthesis method involves multiple steps and requires high purity reagents to ensure the quality of the final product.
Wissenschaftliche Forschungsanwendungen
N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases. This compound has been shown to activate N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide, which is a key regulator of cellular energy homeostasis and has been implicated in the pathogenesis of various diseases. N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide activation by N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide has been shown to inhibit cancer cell growth, improve insulin sensitivity, and reduce inflammation in various animal models.
Eigenschaften
IUPAC Name |
N-(5-acetyl-2-methyl-6-phenylpyrimidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-13(24)17-18(15-9-5-3-6-10-15)21-14(2)22-19(17)23-20(25)16-11-7-4-8-12-16/h3-12H,1-2H3,(H,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIOIYSXYUSZCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)NC(=O)C2=CC=CC=C2)C(=O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(aminocarbonyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5868034.png)

![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5868042.png)



![N-ethyl-2-fluoro-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]benzamide](/img/structure/B5868069.png)


![4-fluoro-3-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5868089.png)
![4-chloro-1,3-dimethyl-N'-[2-(trifluoromethyl)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5868094.png)

![2-methoxy-N-(2-{[2-(4-methoxybenzylidene)hydrazino]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-yl)benzamide](/img/structure/B5868112.png)
![1-(4-chlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5868128.png)